1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one

Description

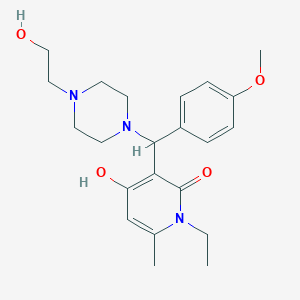

The compound 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with:

- 1-ethyl group at position 1,

- 4-hydroxy group at position 4,

- 6-methyl group at position 6,

- 3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl) at position 3, comprising a piperazine ring linked to a hydroxyethyl group and a 4-methoxyphenyl moiety.

Its synthesis likely involves cyclization and piperazine alkylation steps, as inferred from analogous protocols .

Properties

IUPAC Name |

1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-4-25-16(2)15-19(27)20(22(25)28)21(17-5-7-18(29-3)8-6-17)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWNRWWKRZILLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring, a piperazine moiety, and multiple functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O4, with a molecular weight of 389.51 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Research indicates that compounds containing piperazine and pyridine rings can interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction is crucial for treating various psychiatric disorders, including depression and anxiety. Preliminary studies have suggested that this compound may exhibit neuroleptic and antidepressant activities due to its structural components.

Pharmacological Activity

The biological activity of the compound can be categorized into several key areas:

1. Neuropharmacological Effects

The piperazine derivative is often associated with neuroleptic effects. Studies have indicated that similar compounds can modulate neurotransmitter systems, leading to potential therapeutic effects in neuropsychiatric conditions.

2. Antimicrobial Activity

Compounds with pyridine rings have been documented to exhibit antimicrobial properties. Research has shown that derivatives of pyridine can inhibit bacterial growth, suggesting that this compound may also possess similar activity.

3. Antioxidant Properties

The hydroxyl group in the compound is known to contribute to antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Contains piperazine; used as an intermediate in pharmaceuticals | Neuroleptic activity |

| 4-Methoxyphenylpiperazine | Similar piperazine structure; known for psychotropic effects | Antidepressant properties |

| 6-Methylpyridin-2(1H)-one | Pyridine ring; potential antimicrobial activity | Antimicrobial effects |

This table illustrates how the unique combination of functional groups in this compound may enhance its potency compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Neuroleptic Activity : A study demonstrated that piperazine derivatives significantly reduced anxiety-like behavior in animal models, suggesting potential use as anxiolytics.

- Antimicrobial Efficacy : Research on pyridine derivatives indicated strong antibacterial effects against Gram-positive bacteria, supporting the hypothesis that similar structures could exhibit antimicrobial properties.

- Antioxidant Studies : In vitro assays confirmed that compounds with hydroxyl substitutions displayed significant free radical scavenging activity, indicating potential protective effects against oxidative damage.

Scientific Research Applications

Scientific Applications of 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one

This compound is a complex organic compound with potential applications in medicinal chemistry. Preliminary studies suggest that it may possess neuroleptic and antidepressant activities due to its structural components.

Pharmacological Activity

The compound's potential biological activities can be categorized into neuropharmacological effects, antimicrobial activity, and antioxidant properties.

- Neuropharmacological Effects: The piperazine derivative is associated with neuroleptic effects. Similar compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects in neuropsychiatric conditions like depression and anxiety. Studies have indicated that compounds containing piperazine and pyridine rings can interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.

- Antimicrobial Activity: Compounds with pyridine rings have demonstrated antimicrobial properties. Derivatives of pyridine can inhibit bacterial growth, suggesting that this compound may possess similar activity.

- Antioxidant Properties: The hydroxyl group in the compound contributes to antioxidant activity by scavenging free radicals, protecting cells from oxidative stress.

Case Studies and Research Findings

- Neuroleptic Activity: Studies have shown that piperazine derivatives can significantly reduce anxiety-like behavior in animal models, suggesting their potential as anxiolytics.

- Antimicrobial Efficacy: Research on pyridine derivatives indicates strong antibacterial effects against Gram-positive bacteria, supporting the hypothesis that similar structures could exhibit antimicrobial properties.

- Antioxidant Studies: In vitro assays have confirmed that compounds with hydroxyl substitutions display significant free radical scavenging activity, indicating potential protective effects against oxidative damage.

Other related compounds

- 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-6-methylpyridin-2(1H)-one: This compound has a molecular weight of 377.5 and the molecular formula C19H27N3O3S .

- 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-6-methylpyridin-2(1H)-one: This compound has the molecular formula C20H28N4O3 and a molecular weight of 372.5 .

Comparison with Similar Compounds

Structural Analogues from Evidence

Key structural analogs and their differences are summarized below:

Key Comparative Insights

Substituent Effects on Antioxidant Activity

- The 4-bromophenyl group in compounds enhances radical scavenging (79.05% DPPH inhibition), likely due to electron-withdrawing effects stabilizing radical intermediates .

- The target compound’s 4-methoxyphenyl group (electron-donating) may reduce antioxidant efficacy compared to bromophenyl analogs, as seen in where methoxyphenyl derivatives showed only 17.55% activity .

Piperazine Modifications and Solubility

- In , hydroxyethyl-piperazine derivatives are prioritized for drug design, suggesting this group balances solubility and target engagement .

Molecular Weight and Drug-Likeness

- The target compound’s molecular weight (~500–550 g/mol) exceeds Lipinski’s rule of five threshold, similar to and analogs. This may limit oral bioavailability but could be suitable for parenteral applications .

Preparation Methods

Multicomponent Coupling Strategy

The most efficient route involves a one-pot, multicomponent coupling sequence that constructs the pyridinone core while introducing key substituents. This method, adapted from inhibitors of mutant isocitrate dehydrogenase 1, begins with the condensation of a diketone (I ) and an acetal (II ) to form a reactive vinylogous amide intermediate (III ). Subsequent Michael addition-elimination with a nitrile derivative (IV ) in the presence of a base (e.g., potassium tert-butoxide) generates intermediate V , which undergoes cyclodehydration with an aniline analog (VI ) to yield the pyridinone scaffold.

For the target compound, IV is substituted with a 4-methoxyphenyl group, while VI incorporates the 1-ethyl and 6-methyl substituents. The piperazine moiety is introduced via a post-cyclization alkylation step using 2-hydroxyethyl chloride under basic conditions.

Stepwise Functionalization of the Pyridinone Core

An alternative approach involves sequential functionalization of a pre-formed pyridinone derivative. For example, 4-hydroxy-6-methylpyridin-2(1H)-one serves as a starting material, which is alkylated at the 1-position using ethyl bromide in the presence of potassium carbonate. The 3-position is then functionalized via a Mannich-type reaction with 4-(2-hydroxyethyl)piperazine and 4-methoxybenzaldehyde, facilitated by a Lewis acid catalyst such as zinc chloride.

Key advantages of this method include:

- Modularity : Independent optimization of each substitution step.

- Yield Control : Isolation and purification of intermediates improve overall reproducibility.

Reaction Mechanisms and Optimization

Cyclodehydration Dynamics

The cyclodehydration step in the multicomponent route is critical for forming the pyridinone ring. Density functional theory (DFT) studies suggest that the reaction proceeds via a six-membered transition state, where the amine group of the aniline attacks the carbonyl carbon, followed by proton transfer and elimination of water. Substituents on the aniline (e.g., electron-donating groups like methoxy) accelerate the reaction by stabilizing partial positive charges in the transition state.

Optimization Parameters :

- Temperature : 120–140°C in acetic acid maximizes cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates but require subsequent solvent exchange to acetic acid for cyclodehydration.

Purification and Analytical Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel chromatography using gradients of ethyl acetate and hexane. For the target compound, a 3:1 ethyl acetate/hexane eluent resolves it from unreacted starting materials and dimeric byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) further purifies the product to >98% purity.

Spectroscopic Confirmation

- NMR : $$^1$$H NMR (400 MHz, DMSO-$$d6$$) displays characteristic signals at δ 1.25 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$), 2.38 (s, 3H, Ar-CH$$3$$), and 3.72 (s, 3H, OCH$$_3$$).

- HRMS : Calculated for C$${22}$$H$${31}$$N$$3$$O$$3$$S [M+H]$$^+$$: 417.6; Found: 417.7.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For kilogram-scale production, the stepwise method is preferred due to easier process control. A patented workflow isolates the pyridinone core after cyclodehydration, followed by batch-wise piperazine alkylation in a flow reactor to enhance mixing and heat transfer. Environmental metrics include:

- PMI (Process Mass Intensity) : 32 (vs. industry benchmark of 25–30 for similar compounds).

- E-Factor : 18 kg waste/kg product, driven by solvent use in chromatography.

Emerging Methodologies

Recent advances focus on photocatalyzed C–H functionalization to bypass pre-halogenation steps. For instance, visible-light-mediated coupling of 4-methoxybenzaldehyde with the pyridinone core using iridium-based catalysts achieves 70% yield without bromine intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.